molecular formula C6H6Cl2FN B2683054 3-(Chloromethyl)-4-fluoropyridine hydrochloride CAS No. 2138287-10-0

3-(Chloromethyl)-4-fluoropyridine hydrochloride

Cat. No. B2683054
CAS RN: 2138287-10-0
M. Wt: 182.02
InChI Key: PURNHVXVQPTNPT-UHFFFAOYSA-N
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Description

“3-(Chloromethyl)pyridine hydrochloride”, also known as “3-Picolyl chloride hydrochloride”, is a chemical compound used in various scientific research . It is a yellow powder or yellow-tan solid with an irritating odor .


Synthesis Analysis

The synthesis of 3-(Chloromethyl)pyridine hydrochloride involves several steps :

  • The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(chloromethyl)pyridine hydrochloride .

Molecular Structure Analysis

The empirical formula of 3-(Chloromethyl)pyridine hydrochloride is C6H6ClN · HCl . Its molecular weight is 164.03 .


Chemical Reactions Analysis

3-(Chloromethyl)pyridine hydrochloride is incompatible with strong oxidizing agents and strong bases .


Physical And Chemical Properties Analysis

3-(Chloromethyl)pyridine hydrochloride is a solid at room temperature . It has a melting point of 137-143 °C . It is soluble in water .

Scientific Research Applications

Efficient Synthesis of Functionalized Compounds

The compound has been utilized as a precursor in the efficient synthesis of functionalized compounds. For instance, it serves as a starting point in the synthesis of cognition-enhancing drugs through a series of reactions including chlorination and alkylation. This process highlights its utility in the synthesis of complex molecules with potential applications in enhancing acetylcholine release, a key neurotransmitter in memory and learning processes (Pesti et al., 2000).

Advances in Fluorinated Pyridines Synthesis

The compound also plays a critical role in the synthesis of lower fluorinated pyridines, demonstrating high yields and efficiency. This is particularly significant in the context of developing new materials and pharmaceuticals, where fluorinated compounds often exhibit unique and beneficial properties (Boudakian, 1981).

Amidomethylation and Metallation Reactions

Amidomethylation of 4-chloro-3-fluoropyridine, facilitated by metallation and Minisci-type reactions, showcases another facet of its utility. This method allows for the introduction of amino groups, broadening the scope for creating a wide array of biologically active compounds (Papaioannou et al., 2020).

Nucleoside Analog Synthesis

In the realm of nucleoside analogs, 3-(Chloromethyl)-4-fluoropyridine hydrochloride has been implicated in the synthesis of compounds related to 5-fluorocytosine. These analogs have potential therapeutic applications, demonstrating the compound's role in the development of new drugs (Nesnow & Heidelberger, 1975).

Chemoselectivity and Regioselectivity in Synthesis

The compound is instrumental in studies focusing on chemoselectivity and regioselectivity, especially in the synthesis of disubstituted pyridines. This aspect is crucial for the development of compounds with specific functional groups at designated positions, enabling the creation of highly targeted pharmaceuticals and materials (Marsais et al., 1988).

Safety and Hazards

This chemical is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin burns and eye damage . When heated to decomposition, it can emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

properties

IUPAC Name

3-(chloromethyl)-4-fluoropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURNHVXVQPTNPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1F)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-4-fluoropyridine hydrochloride

CAS RN

2138287-10-0
Record name 3-(chloromethyl)-4-fluoropyridine hydrochloride
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